molecular formula C10H3F15O4 B15186803 Methyl 2,2,3,3,4,4-hexafluoro-4-[1,2,2-trifluoro-2-[(trifluorovinyl)oxy]-1-(trifluoromethyl)ethoxy]butyrate CAS No. 62361-02-8

Methyl 2,2,3,3,4,4-hexafluoro-4-[1,2,2-trifluoro-2-[(trifluorovinyl)oxy]-1-(trifluoromethyl)ethoxy]butyrate

Cat. No.: B15186803
CAS No.: 62361-02-8
M. Wt: 472.10 g/mol
InChI Key: GHVOMBWCWWGKJR-UHFFFAOYSA-N
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Description

Methyl 2,2,3,3,4,4-hexafluoro-4-[1,2,2-trifluoro-2-[(trifluorovinyl)oxy]-1-(trifluoromethyl)ethoxy]butyrate is a highly fluorinated ester compound characterized by a complex ether-ester backbone with multiple trifluoromethyl and trifluorovinyl substituents.

Properties

CAS No.

62361-02-8

Molecular Formula

C10H3F15O4

Molecular Weight

472.10 g/mol

IUPAC Name

methyl 2,2,3,3,4,4-hexafluoro-4-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxybutanoate

InChI

InChI=1S/C10H3F15O4/c1-27-4(26)5(14,15)6(16,17)9(22,23)29-7(18,8(19,20)21)10(24,25)28-3(13)2(11)12/h1H3

InChI Key

GHVOMBWCWWGKJR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(C(OC(C(OC(=C(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2,3,3,4,4-hexafluoro-4-[1,2,2-trifluoro-2-[(trifluorovinyl)oxy]-1-(trifluoromethyl)ethoxy]butyrate involves multiple steps, typically starting with the preparation of intermediate compounds that contain the necessary fluorinated groups. The reaction conditions often require the use of specialized reagents and catalysts to achieve the desired product with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2,3,3,4,4-hexafluoro-4-[1,2,2-trifluoro-2-[(trifluorovinyl)oxy]-1-(trifluoromethyl)ethoxy]butyrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various fluorinated carboxylic acids, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Methyl 2,2,3,3,4,4-hexafluoro-4-[1,2,2-trifluoro-2-[(trifluorovinyl)oxy]-1-(trifluoromethyl)ethoxy]butyrate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2,2,3,3,4,4-hexafluoro-4-[1,2,2-trifluoro-2-[(trifluorovinyl)oxy]-1-(trifluoromethyl)ethoxy]butyrate involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

(a) 1,1,2,3,3,3-Hexafluoro-1-methoxy-2-(trifluoromethyl)propane (CAS: C5H3F9O)

  • Structural Similarities : Shares a methoxy group and multiple trifluoromethyl substituents.
  • Key Differences : Lacks the ester functional group and trifluorovinyloxy moiety present in the target compound.

(b) Ethanesulfonyl Fluoride Derivatives

  • Examples:
    • 1,1,2,2-Tetrafluoro-2-[(1,2,2-trifluoroethenyl)oxy]-ethanesulfonyl fluoride (CAS: 29514-94-1)
    • 2-(1-[Difluoro[(trifluorovinyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy)-1,1,2,2-tetrafluoro-ethanesulfonyl fluoride (CAS: 16090-14-5)
  • Functional Group Comparison : These compounds feature sulfonyl fluoride groups instead of esters but share trifluorovinyloxy substituents.
  • Reactivity: Sulfonyl fluorides are known for their role in click chemistry and polymer synthesis, whereas esters like the target compound may hydrolyze more readily under basic conditions .

(c) Methyl Benzoate Derivatives (Agrochemicals)

  • Examples from : Triflusulfuron methyl ester (CAS: Not provided) Metsulfuron methyl ester (CAS: Not provided)
  • Structural Contrast : These agrochemicals contain sulfonylurea groups linked to methyl benzoate, differing from the target compound’s fluorinated ether-ester backbone.
  • Application Context : Sulfonylurea esters are herbicides targeting acetolactate synthase, while fluorinated esters like the target compound may prioritize material stability over bioactivity .

Physicochemical and Functional Comparisons

Property Target Compound 1,1,2,3,3,3-Hexafluoro-1-methoxy-2-(trifluoromethyl)propane Ethanesulfonyl Fluoride Derivatives
Molecular Formula Likely C10H5F15O4 (estimated) C5H3F9O Varies (e.g., C4F10O3S)
Fluorine Content High (15 F atoms) Moderate (9 F atoms) High (10–14 F atoms)
Functional Groups Ester, trifluorovinyloxy, trifluoromethyl Methoxy, trifluoromethyl Sulfonyl fluoride, trifluorovinyloxy
Potential Applications Specialty materials, coatings Industrial solvents Polymer precursors, surfactants
Toxicity Data Not available Insufficiently studied Varies; some are acute toxins

Q & A

Basic Research Questions

Q. What methodologies are effective for synthesizing methyl 2,2,3,3,4,4-hexafluoro-4-[...]butyrate with high purity?

  • Methodological Answer : Synthesis of highly fluorinated esters often involves multi-step fluorination and esterification. For example:

  • Step 1 : Use fluorinated vinyl ether intermediates (e.g., trifluorovinyloxy groups, as in and ) to construct the ether linkage.
  • Step 2 : Optimize esterification using methylating agents (e.g., methyl triflate) under anhydrous conditions to avoid hydrolysis .
  • Purification : High-vacuum distillation or preparative HPLC is recommended due to the compound’s thermal sensitivity .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • 19F NMR : Critical for resolving fluorinated substituents; chemical shifts between -70 to -120 ppm are typical for CF3 and CF2 groups .
  • FT-IR : Confirm ester carbonyl (C=O) stretch near 1750 cm⁻¹ and C-F stretches (1100–1250 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Use ESI or EI modes to verify molecular ion clusters (e.g., [M+H]+ or [M+Na]+) with isotopic patterns matching fluorine abundance .

Q. How should researchers handle and store this compound to prevent decomposition?

  • Methodological Answer :

  • Storage : Under inert gas (argon) at -20°C to minimize hydrolysis or thermal degradation of fluorinated ether linkages .
  • Handling : Use fluoropolymer-coated labware (e.g., PTFE) to avoid adsorption or leaching .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in fluorination reactions?

  • Methodological Answer :

  • DFT Calculations : Model the electron-withdrawing effects of fluorinated groups on reaction pathways. For example, assess the activation energy for nucleophilic substitution at the ester carbonyl .
  • MD Simulations : Study solvent interactions (e.g., in hexafluorobenzene) to optimize reaction conditions .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer :

  • Data Harmonization : Compare multiple sources (e.g., melting points in vs. fluorinated ether stability in ).
  • Experimental Validation : Conduct thermogravimetric analysis (TGA) to assess thermal stability and dynamic light scattering (DLS) for aggregation behavior in polar solvents .

Q. How to evaluate environmental persistence and bioaccumulation potential of this compound?

  • Methodological Answer :

  • Environmental Fate Studies : Use OECD 307 guidelines to measure biodegradation half-life in soil/water matrices. Fluorinated ethers often exhibit low biodegradability due to C-F bond stability .
  • Bioaccumulation Modeling : Apply quantitative structure-activity relationship (QSAR) models to estimate log Kow (octanol-water partition coefficient) .

Q. What experimental designs mitigate side reactions during its use as a fluorinating agent?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary temperature, solvent (e.g., supercritical CO2), and catalyst (e.g., Lewis acids like BF3) to minimize byproducts (e.g., trifluoroacetic acid) .
  • In Situ Monitoring : Use real-time Raman spectroscopy to track reaction progress and adjust parameters dynamically .

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